molecular formula C17H13N3O5 B2572852 (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide CAS No. 327064-02-8

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2572852
CAS No.: 327064-02-8
M. Wt: 339.307
InChI Key: ZCFRLGNQZFKVCU-XYOKQWHBSA-N
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Description

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide is a cyanoenone-based cinnamamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally designed to act as a potent and selective inhibitor of IκB kinase beta (IKK-β), a key enzyme in the NF-κB signal transduction pathway. The NF-κB pathway is a central regulator of inflammatory and immune responses, and its dysregulation is implicated in a range of diseases, including cancer, rheumatoid arthritis, and other chronic inflammatory conditions. The core cyanoenone moiety is a known pharmacophore that enables covalent modification of a specific cysteine residue (Cys-179) in the activation loop of IKK-β, leading to sustained inhibition of the kinase and subsequent downregulation of pro-inflammatory gene expression. The unique (2-nitrophenyl)amide substituent in this analog is a critical feature for optimizing drug-target interactions, potentially enhancing selectivity and potency. Consequently, this compound serves as a crucial pharmacological probe for dissecting the complex roles of the NF-κB pathway in cellular models and for evaluating the therapeutic potential of IKK-β inhibition in oncology and immunology research . Its utility extends to high-throughput screening assays and structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory and anti-cancer agents.

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-25-16-9-11(6-7-15(16)21)8-12(10-18)17(22)19-13-4-2-3-5-14(13)20(23)24/h2-9,21H,1H3,(H,19,22)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFRLGNQZFKVCU-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the starting material: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzaldehyde and 2-nitroaniline.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base to form the cyano-substituted intermediate.

    Amidation: The intermediate is then reacted with 2-nitroaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated amide moiety undergoes nucleophilic additions at the β-position due to conjugation with the electron-withdrawing cyano and amide groups.

Reaction Type Conditions Product Source
Michael AdditionEthanol, piperidine, refluxAdducts with amines, thiols, or stabilized enolates
Thiol ConjugationAqueous buffer (pH 7.4), room temperatureThioether derivatives via cysteine residues in proteins

Example : Reaction with primary amines yields β-amino derivatives, which are stabilized by resonance with the cyano group .

Condensation Reactions

The cyano group participates in Knoevenagel condensations with aldehydes or ketones under basic conditions.

Substrate Catalyst Product Yield Source
4-MethoxybenzaldehydePiperidineExtended α,β-unsaturated systems79%
3-NitrobenzaldehydeSodium acetateNitro-substituted diarylacrylonitriles65%

Mechanistic Insight : The cyanoacetamide moiety acts as an active methylene donor, forming conjugated enones under mild base catalysis .

Demethylation Reactions

The methoxy group at the 3-position undergoes selective demethylation under nucleophilic conditions.

Reagent Conditions Product Source
Triethylamine/HIEthanol, 70–75°C, 12 hours3,4-Dihydroxy derivative
BBr₃DCM, −78°C to room temperaturePhenolic product with free −OH group

Key Finding : Demethylation is regioselective, favoring the methoxy group adjacent to the nitro substituent due to electronic activation .

Cyclization Reactions

The compound forms heterocyclic systems under thermal or acidic conditions.

Reaction Conditions Product Source
Intramolecular cyclizationReflux in acetic acidQuinoline-3-carbonitrile analogs
Oxadiazole formationPOCl₃, 100°C1,3,4-Oxadiazol-2(3H)-one derivatives

Example : Heating with triethyl orthoformate generates 4-amino-3-quinolinecarbonitriles via cyclocondensation .

Enzymatic Interactions

The compound modulates enzyme activity through non-covalent interactions:

Enzyme Inhibition Type IC₅₀ Source
Monoamine oxidase-B (MAO-B)Reversible, competitive8.05 μM
Quinone reductase 2 (QR2)Non-competitive0.57 μM

Structural Basis : Docking studies reveal π-π stacking with Tyr326 and hydrogen bonding with Pro102 in MAO-B .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ > 300 nm) induces cis-trans isomerization at the α,β-unsaturated bond .

  • Hydrolytic Stability : Resistant to hydrolysis at pH 1–7 but degrades in alkaline conditions (pH > 9) via amide bond cleavage.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action primarily involves the induction of apoptosis through activation of caspase pathways, leading to cell cycle arrest.

  • Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. This suggests potential for development as an anticancer agent, particularly in breast cancer therapy.

Antioxidant Properties

The compound has shown promising antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases.

  • Research Findings : In cellular models, it effectively scavenges free radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid. This property may contribute to its protective effects against cellular damage.

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties by modulating neuroinflammatory pathways.

  • Mechanism : It appears to protect neuronal cells from damage induced by neurotoxic agents such as glutamate.
  • Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionCase Study Example
AnticancerInduces apoptosis via caspase activationInhibition of MCF-7 cell proliferation at 10 µM
AntioxidantScavenges free radicalsIC50 comparable to ascorbic acid
NeuroprotectiveModulates neuroinflammatory pathwaysImproved cognitive function in neurodegeneration models

Synthesis and Chemical Reactions

The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. Key steps often include:

  • Formation of the cyano group through nucleophilic substitution.
  • Coupling reactions to attach the nitrophenyl moiety.
  • Hydroxylation and methoxylation processes to introduce functional groups.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for research purposes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

Coumarin Derivatives
  • (2E)-2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-(2-nitrophenyl)acrylamide (4g): Replaces the guaiacyl group with a coumarin moiety, enhancing π-π stacking interactions. Exhibited antifungal activity against Candida albicans and Aspergillus niger (MIC: 8–16 µg/mL), comparable to fluconazole . The coumarin core may improve UV absorption and fluorescence properties, useful in imaging studies .
Cinnamanilides
  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide: Lacks the cyano group but includes trifluoromethyl substituents, increasing lipophilicity (logP ≈ 4.2). Demonstrated bactericidal activity against Staphylococcus aureus (MIC: 2 µg/mL) and Mycobacterium tuberculosis (MIC: 8 µg/mL), surpassing ampicillin .

Analogues with Modified Anilide Substituents

Ortho-Nitro Derivatives
  • (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide: Features a furyl-nitrophenyl hybrid substituent, enhancing π-conjugation. Higher molecular weight (417.41 g/mol) compared to the target compound (MW: ~352 g/mol), likely affecting solubility .
Terrestriamide
  • (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]prop-2-enamide :
    • Replaces the nitro group with a hydroxyphenyl-oxoethyl chain.
    • Exhibited strong binding to SARS-CoV-2 Mpro (ΔG: −8.5 kcal/mol) via five hydrogen bonds, suggesting the nitro group in the target compound may alter binding specificity .
Key Data Table
Compound Molecular Weight logP* Bioactivity (MIC, µg/mL) Key Structural Features
Target Compound ~352 ~2.8 Under investigation Guaiacyl, cyano, ortho-nitro
Coumarin Derivative 4g 379.3 2.1 8–16 (C. albicans) Coumarin core, nitro
Cinnamanilide (CF3) 363.3 4.2 2 (S. aureus) Trifluoromethyl, no cyano
Terrestriamide 353.3 1.5 N/A (SARS-CoV-2 inhibitor) Hydroxyphenyl-oxoethyl, guaiacyl

*logP estimated via consensus ClogP methods .

Structure-Activity Relationships (SAR)

Guaiacyl Group : The 4-hydroxy-3-methoxy substitution pattern facilitates hydrogen bonding with proteins, as seen in terrestriamide’s interaction with SARS-CoV-2 Mpro .

Ortho-Nitro Group : Introduces steric hindrance but may engage in charge-transfer interactions or hydrogen bonding via nitro-oxygen atoms .

Biological Activity

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide, a compound with a complex molecular structure, has garnered attention in recent research for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data tables and case studies.

The compound's molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4}, with a molecular weight of approximately 302.30 g/mol. The structural features include a cyano group, hydroxyl group, methoxy group, and a nitrophenyl moiety, which contribute to its reactivity and biological effects.

PropertyValue
Molecular FormulaC15H14N4O4
Molecular Weight302.30 g/mol
Melting PointNot available
AppearanceLight yellow powder

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, in a study on MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 5.02 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like etoposide .

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and subsequent cell death. Fluorescent assays have shown significant changes in mitochondrial membrane potential in treated cells .
  • Inhibition of Cell Cycle Progression : It has been observed that the compound can arrest the cell cycle at various phases, particularly G1 and G2/M phases, thereby preventing cancer cell proliferation .
  • Antioxidant Activity : The hydroxyl and methoxy groups in the structure contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

Additional Biological Activities

Beyond its anticancer effects, this compound has also been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, potentially making it useful in treating infections .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, indicating potential applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Breast Cancer Cells : A detailed examination of its effects on MCF-7 and MDA-MB-231 cell lines revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis markers such as caspase activation .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, further validating its potential as an anticancer agent .

Q & A

Q. How to assess stability under physiological or storage conditions?

  • Protocol :
  • Thermal Stability : Incubate at 37°C in PBS (pH 7.4) for 48h; analyze degradation via LC-MS .
  • Photolytic Stability : Expose to UV-Vis light (300–800 nm) and quantify by absorbance .

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